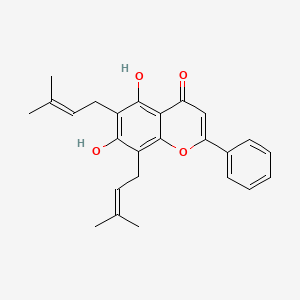

6,8-Di-DMA-chrysin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50678-89-2 |

|---|---|

Molecular Formula |

C25H26O4 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2-phenylchromen-4-one |

InChI |

InChI=1S/C25H26O4/c1-15(2)10-12-18-23(27)19(13-11-16(3)4)25-22(24(18)28)20(26)14-21(29-25)17-8-6-5-7-9-17/h5-11,14,27-28H,12-13H2,1-4H3 |

InChI Key |

RGGJEENSFLRVRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)CC=C(C)C)O)C |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Target Identification

Regulation of Cellular Homeostasis and Signaling Pathways

Interplay with Cell Cycle Progression Regulators

Cyclin and Cyclin-Dependent Kinase (CDK) Modulation

The cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. Flavonoids, including the parent compound chrysin (B1683763), have been shown to interfere with this process in various cancer cell lines. However, specific studies detailing how 6,8-Di-DMA-chrysin influences the expression and activity of key cyclins (such as Cyclin D1, Cyclin E, Cyclin A, and Cyclin B1) and their associated CDKs (including CDK2, CDK4, and CDK6) are currently unavailable. Research in this area would be critical to determine if this compound can induce cell cycle arrest and, if so, through which specific molecular interactions.

Specific Cell Cycle Phase Arrest Mechanisms (e.g., G0/G1)

Building on the modulation of cyclins and CDKs, it is essential to identify the specific phase of the cell cycle at which this compound may exert its effects. Many flavonoid compounds are known to cause cell cycle arrest at the G0/G1 or G2/M checkpoints, thereby preventing cell proliferation. Determining whether this compound induces a similar arrest and elucidating the underlying mechanisms, such as the upregulation of CDK inhibitors like p21 or p27, would provide significant insight into its potential as an antiproliferative agent. Currently, there is no published data on this specific activity for this compound.

Regulation of CDK1/ULK1 Signaling Axis in Autophagy

Autophagy is a cellular process of self-degradation that plays a dual role in cancer, either promoting survival or inducing cell death. The interplay between the cell cycle and autophagy is complex, with CDK1 being a key regulator that can inhibit the autophagy-initiating kinase ULK1. Investigations into whether this compound can modulate the CDK1/ULK1 signaling axis would be novel and could reveal a unique mechanism of action. Such studies would need to assess the phosphorylation status of ULK1 in response to treatment with this compound.

Influence on Oxidative Stress Response

Reactive Oxygen Species (ROS) Generation and Scavenging Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various pathologies. Flavonoids are well-known for their antioxidant properties. However, some can also act as pro-oxidants, inducing ROS generation to trigger cell death in cancer cells. It is crucial to investigate the effect of this compound on intracellular ROS levels. Does it act as a scavenger, reducing oxidative stress, or does it promote ROS production? This dual potential requires thorough investigation to understand its context-dependent effects.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway Activation

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant enzymes, including HO-1. Many flavonoids are known to activate this protective pathway. Research is needed to determine if this compound can induce the nuclear translocation of Nrf2 and subsequent upregulation of HO-1 and other antioxidant response element (ARE)-driven genes.

Anti-inflammatory Signaling Cascade Regulation

Chronic inflammation is a key driver of many diseases. Flavonoids often exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB and MAPK pathways, and by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). A study on 6,8-disubstituted chrysin derivatives, which did not include the Di-DMA variant, showed that some derivatives could inhibit PGE2 production, a key inflammatory mediator. Specific investigations into the effects of this compound on these inflammatory markers and pathways are necessary to establish its anti-inflammatory potential.

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific research data for the compound This compound (6,8-bis(dimethylallyl)chrysin) concerning its direct molecular mechanisms of action on the specific cellular pathways outlined in the user's request.

While extensive research exists for the parent compound, chrysin, and other flavonoid derivatives, the explicit instruction to focus solely on this compound cannot be fulfilled with the currently available scientific evidence from the search results. Information on related compounds, such as 6,8-diprenyl-7,4′-dihydroxyflavanone, exists but is not directly applicable to this compound and would violate the directive to exclude information outside the explicit scope.

Therefore, this article cannot be generated as requested without resorting to speculation or misattribution of data from other molecules. Adherence to scientific accuracy and the user's strict constraints precludes the creation of content for the specified outline on this compound at this time. Further experimental research is required to elucidate the specific bioactivities and molecular targets of this particular compound.

Key Kinase and Transcription Factor Modulation

Signal Transducer and Activator of Transcription (STAT3 and STAT5) Regulation

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators in cellular signaling, playing pivotal roles in processes like cell proliferation, survival, and differentiation. nih.gov Dysregulation of STAT3 and STAT5 signaling is frequently implicated in the progression of various cancers, making them key therapeutic targets. nih.govresearchgate.net

Research has demonstrated that chrysin can modulate the STAT3 signaling pathway. Specifically, chrysin has been shown to suppress the constitutive phosphorylation of STAT3. nih.gov This inhibitory action is significant because the phosphorylation of STAT3 is a crucial step for its activation, dimerization, and translocation to the nucleus, where it regulates the expression of target genes. By inhibiting this activation step, chrysin can downregulate the expression of anti-apoptotic proteins, such as Mcl-1, which is a known target of STAT3. nih.gov The suppression of STAT3 phosphorylation by chrysin has been identified as a key mechanism by which it can sensitize cancer cells to apoptosis-inducing agents. nih.gov

Notch1 Signaling Pathway Interaction

The Notch signaling pathway is a conserved cell-to-cell communication system essential for regulating cell fate decisions, including proliferation, differentiation, and apoptosis during embryonic development and in adult tissue maintenance. mdpi.commdpi.com The pathway is activated when a Notch receptor on one cell interacts with a ligand (like Delta or Jagged) on an adjacent cell, leading to proteolytic cleavage of the receptor and the release of the Notch intracellular domain (NICD). researchgate.net The NICD then translocates to the nucleus to modulate gene expression. researchgate.net

Contrary to an inhibitory role, studies on chrysin have identified it as a potent activator of the Notch1 signaling pathway. researcher.life In models of anaplastic thyroid cancer, where the Notch pathway is often inactive, treatment with chrysin led to the upregulation of both Notch1 and its downstream effector, Hes1 (hairy/enhancer of split 1), at both the protein and mRNA levels. researcher.life This activation of Notch1 signaling was associated with a dose-dependent inhibition of cancer cell growth and the induction of apoptosis. researcher.life Further analysis of tumors treated with chrysin confirmed an increase in the active intracellular domain of Notch1, suggesting that chrysin's anti-tumor effects in this context are mediated through the activation of this pathway. researcher.life

Enzymatic Inhibition and Modulation Profiles

Cytochrome P450 Enzymes (e.g., CYP3A4) Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use. nih.gov CYP3A4 is the most abundant and versatile of these enzymes in the human liver and intestine, responsible for metabolizing over 33% of drugs. Inhibition of CYP3A4 by natural compounds can lead to significant food-drug or herb-drug interactions. nih.gov

Chrysin has been identified as an inhibitor of CYP3A4 activity. In vitro studies have demonstrated that chrysin is a potent inhibitor of this enzyme, with reported IC₅₀ values in the low micromolar range. One study characterized chrysin as the most potent inhibitor among several tested flavonoids, confirming an irreversible inhibition mechanism. However, there is some conflicting evidence, with another study reporting that chrysin has no inhibitory effect on CYP3A4 up to a concentration of 100µM, while potently inhibiting other isoforms like CYP1A2 and CYP2C9. This discrepancy highlights the need for further research to clarify the clinical significance of chrysin's interaction with CYP enzymes. nih.gov

| CYP Isoform | Reported IC₅₀ Value (µM) | Source |

|---|---|---|

| CYP3A4 | 2.5 ± 0.6 | |

| CYP1A2 | 0.6 | |

| CYP2C9 | 1.6 | |

| CYP3A4 | No inhibition up to 100 µM |

Matrix Metalloproteinases (MMPs) Inhibition (MMP2, MMP9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). These enzymes are vital for normal physiological processes like tissue remodeling and wound healing. However, their dysregulated activity, particularly of gelatinases MMP-2 and MMP-9, is strongly associated with cancer progression, invasion, and metastasis.

Flavonoids as a class have been reported to inhibit the activity of MMP-2 and MMP-9. Studies on various flavonoids demonstrate their capacity to inhibit these proteases at physiologically relevant concentrations. For instance, luteolin (B72000), a flavonoid structurally similar to chrysin, exhibits a non-competitive type of inhibition against MMPs. The inhibition of MMP-2 and MMP-9 by dietary flavonoids is considered a potential mechanism contributing to their anti-cancer properties, as it can interfere with the breakdown of the ECM that facilitates tumor cell invasion.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders by increasing acetylcholine levels in the brain.

Research into the structure-activity relationship of flavonoids has shown that they can act as inhibitors of both AChE and BChE. nih.gov Studies indicate that the hydroxylation pattern on the flavonoid structure is important for this inhibitory activity. nih.gov Specifically, baicalein, which has an additional hydroxyl group compared to chrysin, shows significantly higher activity against AChE than chrysin does. nih.gov Furthermore, novel derivatives of chrysin have been synthesized to enhance anti-cholinesterase activity, demonstrating that the chrysin scaffold is a viable backbone for developing multifunctional agents for neurodegenerative diseases.

Histone Deacetylase 8 (HDAC8) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. The abnormal activation of HDACs, including the class I enzyme HDAC8, is linked to the development of various cancers, making them a significant target for therapeutic intervention.

Chrysin has been explicitly identified as a histone deacetylase inhibitor (HDACi), with marked inhibitory activity against HDAC8. Enzymatic activity analyses have determined its half-maximal effective concentration (EC₅₀) for HDAC8 inhibition to be 40.2 µM. In addition to direct enzymatic inhibition, chrysin has also been shown to decrease the protein levels of HDAC8, as well as HDAC2 and HDAC3, in melanoma cells. This inhibition of HDAC8 by chrysin can lead to the remodeling of chromatin, cell cycle arrest, and the suppression of cancer cell growth.

| Enzyme | Reported EC₅₀ Value | Source |

|---|---|---|

| HDAC8 | 40.2 µM |

S-Adenosylmethionine (SAM)-Dependent Methyltransferase Inhibition

Chrysin has been identified as an epigenetic modifier, influencing methylation processes that are crucial for gene regulation. Research indicates that chrysin can act as a dual inhibitor of both DNA methylation and histone methylation. spandidos-publications.com In human cervical cancer (HeLa) cells, treatment with chrysin has been shown to decrease the expression of various epigenetic enzymes, including DNA methyltransferase (DNMT), histone acetyltransferase, histone deacetylase, and histone methyltransferase at both the biochemical and transcript levels. spandidos-publications.com

Specifically, chrysin treatment led to a dose-dependent inhibition of DNMT activity in the nuclear extract of HeLa cells. frontiersin.org This inhibition results in the demethylation and subsequent reactivation of various tumor suppressor genes. spandidos-publications.comfrontiersin.org By reducing the activity of DNMTs, which utilize S-adenosylmethionine (SAM) as a methyl donor for DNA methylation, chrysin indirectly interferes with SAM-dependent methylation pathways. frontiersin.org This leads to a reduction in global DNA methylation and modulation of histone modification marks. frontiersin.org

Enzymes in Lipid and Cholesterol Biosynthesis (e.g., Acetyl-CoA Carboxylase, Fatty Acid Synthase, HMG-CoA Reductase)

Chrysin demonstrates significant regulatory effects on key enzymes involved in the synthesis of lipids and cholesterol. Its mechanism often involves the modulation of gene expression and activation of upstream regulatory proteins like AMP-activated protein kinase (AMPK), which phosphorylates and inactivates enzymes crucial for fatty acid and cholesterol biosynthesis. mdpi.com

Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS): Studies have shown that chrysin can inhibit fatty acid synthesis by regulating ACC1. nih.gov It also downregulates the expression of the Fasn gene, which encodes for Fatty Acid Synthase. mdpi.com In 3T3-L1 adipocytes, chrysin decreased the expression of major adipogenic transcription factors, including sterol regulatory element binding protein 1c (SREBP-1c) and fatty acid synthase. tandfonline.comnih.gov By activating the AMPK signaling pathway, chrysin leads to the phosphorylation of ACC, which helps reduce lipid accumulation. researchgate.net

HMG-CoA Reductase: While direct inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by chrysin is not extensively detailed, its role in regulating cholesterol metabolism is noted. One study on hypercholesterolemia-mediated atherosclerosis lists HMG-CoA Reductase Inhibitors as a related substance in its investigation of chrysin, suggesting a potential interaction with this pathway. nih.gov Chrysin has been observed to reduce fatty acid synthesis through the AMPK pathway, which is also known to inactivate HMG-CoA reductase. mdpi.com

Table 1: Effect of Chrysin on Lipid and Cholesterol Biosynthesis Enzymes

| Enzyme/Transcription Factor | Effect of Chrysin | Observed Outcome |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC1) | Regulation/Phosphorylation via AMPK | Inhibition of fatty acid synthesis. nih.govresearchgate.net |

| Fatty Acid Synthase (FAS) | Decreased gene expression (Fasn) | Inhibition of adipogenesis and lipogenesis. mdpi.comtandfonline.comnih.gov |

| Sterol Regulatory Element Binding Protein 1c (SREBP-1c) | Decreased expression | Inhibition of adipogenesis. tandfonline.comnih.gov |

Gluconeogenic Enzymes Downregulation

Chrysin plays a role in regulating glucose metabolism by inhibiting gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. Research has demonstrated that chrysin can downregulate the expression and activity of key gluconeogenic enzymes.

In studies using insulin-resistant HepG2 cells and mouse models, chrysin was found to inhibit gluconeogenesis by regulating Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK). nih.gov The downregulation of these critical enzymes contributes to the improvement of glucose and lipid metabolism disorders. mdpi.comnih.gov This effect is partly mediated through the modulation of the AMPK/PI3K/AKT signaling pathway. nih.gov

Xanthine (B1682287) Oxidase Inhibition by Related Isoflavones

Flavonoids, including chrysin and related isoflavones, are recognized for their ability to inhibit xanthine oxidase. This enzyme is pivotal in purine (B94841) metabolism and its activity can lead to the production of uric acid and reactive oxygen species. A study comparing the effects of chrysin and apigenin (B1666066) noted the uric acid-lowering effects of chrysin in a rat model. mdpi.com Another assessment of various flavones ranked apigenin, a structurally similar compound, high in its dose-dependent inhibitory ability against the xanthine oxidase enzyme. mdpi.com This inhibitory action is a key mechanism behind the potential of these compounds to suppress the formation of urate and active oxygen species.

Neuropharmacological Receptor and Factor Interactions

GABAA/Benzodiazepine (B76468) Receptor Complex Modulation

A significant body of evidence supports the interaction of chrysin with the γ-aminobutyric acid type A (GABAA)/benzodiazepine receptor complex, which is the primary target for anxiolytic drugs like benzodiazepines. mdpi.comnih.gov Chrysin has been shown to produce anxiolytic-like effects in various animal models, and these effects are mediated through its action on GABAA receptors. mdpi.comresearchgate.net

The pharmacological effects of chrysin can be prevented by the administration of specific GABAA receptor antagonists, including:

Picrotoxin: A non-competitive antagonist that blocks the chloride ion channel. researchgate.netnih.gov

Bicuculline: A competitive antagonist that binds to the GABA recognition site. frontiersin.org

Flumazenil: An antagonist of the benzodiazepine binding site. frontiersin.org

These findings confirm that chrysin's mechanism of action involves modulation of the GABAA/benzodiazepine receptor complex, leading to an enhancement of GABAergic inhibition in the central nervous system. nih.govfrontiersin.org This interaction occurs without producing the typical sedative effects associated with benzodiazepines. researchgate.net

Neurotrophic Factor Upregulation (Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF))

Chrysin has been found to modulate signaling pathways crucial for neurogenesis and neuronal survival by upregulating key neurotrophic factors.

Brain-Derived Neurotrophic Factor (BDNF): Research has shown that chrysin can activate the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. nih.gov Extended treatment with chrysin enhances the levels of BDNF at both the mRNA and protein levels. nih.govresearchgate.net This upregulation is a key part of the mechanism by which chrysin promotes the proliferation of neural stem cells and facilitates their differentiation into neurons. nih.gov Studies on hypothyroid mice demonstrated that chrysin treatment reversed memory deficits by modulating the BDNF/TrkB/AKT/Creb signaling pathway. nih.gov

Nerve Growth Factor (NGF): In addition to BDNF, chrysin has been associated with the upregulation of Nerve Growth Factor (NGF). nih.gov Neurotrophins like NGF are essential for the survival and differentiation of neurons. mdpi.commdpi.com Studies suggest that the alleviation of depression-like symptoms by chrysin may be linked to its ability to upregulate BDNF and NGF levels. nih.gov

Table 2: Summary of Chrysin's Neuropharmacological Interactions

| Receptor / Factor | Interaction with Chrysin | Functional Outcome |

|---|---|---|

| GABAA/Benzodiazepine Receptor | Positive Allosteric Modulator | Anxiolytic-like effects. mdpi.comresearchgate.netfrontiersin.org |

| TrkB Receptor | Activation | Promotion of neurogenesis. nih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | Upregulation of expression | Improved cognitive function and memory. nih.govnih.gov |

Multidrug Resistance Reversal Mechanisms

Multidrug resistance (MDR) is a significant obstacle in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their efficacy. Flavonoids, as a class of compounds, have been investigated for their potential to modulate the activity of these transporters.

P-Glycoprotein (Pgp) and ABC Transporter Modulation

There is currently no specific research available that details the modulatory effects of this compound on P-glycoprotein or other ABC transporters. While studies on other flavonoids have shown inhibitory effects on these efflux pumps, leading to the reversal of multidrug resistance, similar investigations into this compound have not been published. The structural modifications that differentiate this compound from its parent compound, chrysin, could significantly alter its interaction with these transporters. Therefore, dedicated studies are required to determine if this compound possesses any activity in this area.

Immunomodulatory Mechanisms

The immune system plays a critical role in cancer progression and response to therapy. Certain compounds can modulate immune responses to enhance anti-tumor activity. Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in tumor microenvironments and suppress T-cell responses, thereby promoting tumor growth.

Targeting Myeloid-Derived Suppressor Cells (MDSCs)

There is a lack of scientific literature investigating the immunomodulatory mechanisms of this compound, specifically its potential to target Myeloid-Derived Suppressor Cells (MDSCs). Research on the parent compound, chrysin, has indicated some immunomodulatory effects; however, no studies have been found that specifically examine the impact of this compound on the function, differentiation, or population of MDSCs. Understanding the potential interaction between this compound and these critical immune-suppressive cells is an area that warrants future investigation.

Structure Activity Relationship Sar Studies

Impact of Prenylation on Biological Activity and Binding Affinity

Prenylation, the attachment of hydrophobic dimethylallyl groups, is a key modification that significantly alters the properties of the parent chrysin (B1683763) molecule. These modifications at the C-6 and C-8 positions of the A ring are crucial in defining the biological efficacy and target affinity of 6,8-Di-DMA-chrysin.

The addition of dimethylallyl (prenyl) groups to the chrysin scaffold is a critical determinant of its enhanced biological activity. Research on related compounds has shown that prenylation can dramatically increase potency. For instance, a strong positive effect on inhibitory activity against the breast cancer resistance protein (ABCG2) was observed with prenylation at the C-6 position of chrysin. nih.gov The potency of 6-prenylchrysin (B108178) was found to be comparable to that of GF120918, a known potent inhibitor. nih.gov

The presence of two such bulky, lipophilic groups at both the C-6 and C-8 positions in this compound is expected to further amplify this effect. These substituents increase the molecule's lipophilicity, which can improve its ability to cross cellular membranes and interact with intracellular targets. Studies on other prenylated chrysin derivatives, such as those with modifications at the C-7 and C-5 positions, have demonstrated improved pharmacological profiles and the ability to function as partial agonists for nuclear receptors like PPARγ. nih.gov This suggests that the prenyl groups are not merely passive additions but actively participate in modulating interactions with specific biological receptors.

Hydrophobic interactions are a primary driving force in ligand-receptor binding. The addition of hydrophobic groups can enhance the binding affinity of a molecule for its target protein, often by displacing water molecules from a hydrophobic pocket within the binding site. researchgate.net In the context of chrysin, the oxygen-atom-free B and C rings already provide a hydrophobic center for biological interactions. researchgate.net The addition of two prenyl groups in this compound substantially increases the molecule's hydrophobic surface area, likely leading to stronger, more stable interactions with the hydrophobic domains of target enzymes or receptors.

Effects of Hydroxyl Group Positions on Flavonoid Activity

The position and number of hydroxyl (-OH) groups on the flavonoid skeleton are paramount to its biological activity. semanticscholar.org In chrysin and its derivatives, the hydroxyl groups at positions C-5 and C-7 on the A ring are of particular importance. nih.govmdpi.com These groups are primary sites for hydrogen bonding and can act as hydrogen donors, which is crucial for activities like scavenging reactive oxygen species (ROS). nih.govresearchgate.net

However, the role of these hydroxyl groups can be target-specific. For example, in studies of ABCG2 inhibition, a hydroxyl group at the C-5 position had a positive effect on activity, whereas hydroxyl groups at C-3 and C-7 were detrimental. nih.gov This highlights the nuanced role of these functional groups; their contribution depends on the specific architecture of the target's binding site. The antioxidant activity of chrysin is primarily associated with the hydroxyl groups at C-5 and C-7, with the C-7 hydroxyl being particularly important for donating a hydrogen atom to neutralize free radicals. nih.gov The specific arrangement of these groups on the rigid flavone (B191248) core allows for precise interactions with biological targets, and slight changes, such as the removal or addition of a hydroxyl group, can lead to a significant loss of efficiency. nih.gov

Contributions of the B and C Rings to Biological Interactions

The flavone backbone is composed of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C). nih.gov While the A ring in this compound is heavily substituted, the B and C rings also make critical contributions to its biological activity.

The C ring contains a double bond between carbons C-2 and C-3, conjugated with a carbonyl group at the C-4 position. This α,β-unsaturated ketone system is a key structural feature for the activity of many flavonoids, including their antioxidant and anti-inflammatory effects. nih.gov The B ring of chrysin is notable for its lack of any hydroxyl substituents. nih.gov This structural feature makes chrysin more resistant to certain metabolic processes like ring fission, contributing to its unique pharmacological profile compared to other flavonoids like quercetin (B1663063) or luteolin (B72000) which are hydroxylated on the B ring. researchgate.netnih.gov Together, the largely unfunctionalized and planar B and C rings can act as a hydrophobic center, facilitating interactions with nonpolar regions of biological targets. researchgate.net

Role of Core Flavone Rigidity in Biological Activity

The core structure of a flavone is a relatively rigid and planar system. This structural rigidity is a key determinant of biological activity, as it provides a stable scaffold that holds the various functional groups—such as the hydroxyl and dimethylallyl substituents—in a specific three-dimensional orientation. This fixed arrangement is essential for the molecule to fit precisely into the binding site of a target protein or enzyme.

A rigid molecular framework reduces the entropic penalty upon binding to a receptor, which can lead to higher binding affinity. The planarity of the flavone core facilitates stacking interactions, such as pi-pi stacking with aromatic amino acid residues in a protein's active site. This structural integrity ensures that the key interacting groups are optimally positioned to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds necessary for a specific biological effect.

Comparative SAR with Related Flavonoids and Derivatives

Comparing the structure and activity of this compound with related flavonoids provides valuable insights into the significance of its specific structural features.

When compared to its parent compound, chrysin , the addition of the two dimethylallyl groups in this compound is the most significant difference. This prenylation is known to enhance lipophilicity and can lead to more potent activity, as seen in the case of 6-prenylchrysin versus chrysin in ABCG2 inhibition. nih.gov

Compared to apigenin (B1666066) , which is structurally identical to chrysin except for an additional hydroxyl group at the 4' position on the B ring, chrysin demonstrates different properties. For instance, chrysin shows a stronger ability to downregulate alanine (B10760859) metabolism and pyrimidine (B1678525) synthesis, suggesting potential in metabolic diseases like cancer, whereas apigenin has demonstrated more potent antioxidant and anti-inflammatory properties in some models. nih.govmdpi.com This highlights the profound impact of B-ring substitution on biological function.

The comparison with tectochrysin (5-hydroxy-7-methoxyflavone) reveals the effect of modifying the C-7 hydroxyl group. In tectochrysin, the methylation of the C-7 hydroxyl group results in a slight positive effect on ABCG2 inhibition, contrasting with the negative effect of a free hydroxyl at this position for that specific target. nih.gov Similarly, studies comparing chrysin to its dimethoxylated form found that methylation of the hydroxyl groups can significantly enhance anti-inflammatory activity. researchgate.net

Table 1: Comparative Activity of Chrysin and Related Flavonoids

| Compound | Key Structural Difference from Chrysin | Observed Impact on Activity | Reference |

|---|---|---|---|

| 6-Prenylchrysin | One prenyl group at C-6 | Strongly increased inhibitory potency against ABCG2 | nih.gov |

| Apigenin | Additional -OH group at C-4' (B ring) | Shows stronger anti-inflammatory and antioxidant properties in some models | nih.gov |

| Tectochrysin | Methyl group at C-7 (-OH becomes -OCH3) | Slightly positive effect on ABCG2 inhibition | nih.gov |

| Luteolin | Additional -OH groups at C-3' and C-4' (B ring) | Shows potent oral anti-inflammatory activity | nih.gov |

| Chrysin Dimethylether | Methyl groups at C-5 and C-7 | Significantly improved intestinal anti-inflammatory properties | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

As of the current available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) modeling studies have been published for the compound this compound. While research exists on the structure-activity relationships of chrysin and its various derivatives, dedicated QSAR models that mathematically correlate the structural features of this compound with its biological activities have not been developed or are not publicly accessible.

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds.

General QSAR studies have been conducted on broader classes of flavonoids, including some chrysin derivatives, to understand how different substituents on the flavonoid scaffold influence their biological effects, such as anticancer or anti-inflammatory activities. researchgate.netresearchgate.net These studies typically involve a series of related compounds to build a statistically significant model. The absence of specific QSAR studies for this compound may be due to a limited number of structurally similar and biologically evaluated analogs, which are necessary for the development of a robust QSAR model.

Future research may focus on synthesizing a series of analogs of this compound and evaluating their biological activities to generate the necessary data for a comprehensive QSAR analysis. Such studies would provide valuable insights into the specific structural requirements for the activity of this particular prenylated flavonoid and guide the design of more potent derivatives.

Research Methodologies and Experimental Models

In Vitro Cellular Models for Mechanistic Studies

In vitro models are fundamental for initial screening and detailed mechanistic studies, providing a controlled environment to assess the direct effects of 6,8-Di-DMA-chrysin on specific cell types.

Diverse Cancer Cell Lines

To evaluate the anticancer potential of this compound, a broad panel of human cancer cell lines representing various malignancies is utilized. These studies typically assess the compound's impact on cell viability, proliferation, and its ability to induce apoptosis (programmed cell death).

Lung, Breast, Colon, Liver, and Prostate Cancer: The compound's efficacy is tested against common carcinomas using cell lines such as A549 (lung), MCF-7 and MDA-MB-231 (breast), HCT-116 (colon), HepG2 (liver), and PC-3 and DU145 (prostate). researchgate.netnih.govwaocp.comnih.govmdpi.comnih.gov Research indicates that chrysin (B1683763) derivatives can inhibit the growth and induce apoptosis in these types of cancer cells. nih.govnih.gov For instance, studies on similar flavonoid derivatives have demonstrated inhibition of cell proliferation in a dose-dependent manner. mdpi.comnih.gov

Neuroblastoma and Leukemia: The compound's effects are also investigated in models of neurological and hematological cancers. Cell lines like SH-SY5Y (neuroblastoma) and various leukemia cell lines (e.g., K562, U937, HL-60) are employed to determine its cytotoxic and anti-proliferative activities. nih.govresearchgate.netnih.gov Chrysin and its analogues have shown particular potency against leukemia cells, often acting through the activation of caspases, which are key enzymes in the apoptotic pathway. nih.govnih.gov

Table 1: Representative Cancer Cell Lines Used in Flavonoid Research

| Cancer Type | Representative Cell Lines | Key Research Focus |

|---|---|---|

| Lung Cancer | A549, L132 | Cytotoxicity, Apoptosis Induction waocp.comnih.govwaocp.com |

| Breast Cancer | MCF-7, MDA-MB-231 | Anti-proliferative Effects, Cell Cycle Arrest nih.govmdpi.com |

| Colon Cancer | HCT-116, SW480, CT26 | Apoptosis, Inhibition of Cell Proliferation nih.govnih.gove-century.us |

| Liver Cancer | HepG2 | Cytotoxicity, Sensitization to Apoptosis nih.govnih.gov |

| Prostate Cancer | PC-3, DU145 | Induction of Apoptosis, ROS Production researchgate.netnih.govdiscovery.csiro.au |

| Leukemia | U937, HL-60, K562 | Caspase Activation, Cytotoxicity nih.govresearchgate.netnih.gov |

Immune Cell Models

To understand the immunomodulatory properties of this compound, specific immune cell models are used.

Macrophages: Cell lines like RAW 264.7 or human THP-1-derived macrophages are critical for studying the compound's influence on inflammation and immune responses. nih.govmdpi.com Research on chrysin derivatives has shown they can modulate macrophage polarization, for example, by polarizing them towards an M1 (anti-tumor) phenotype. nih.gov These models are used to investigate effects on the production of inflammatory mediators and reactive oxygen species (ROS). nih.gov

Epithelial Cell Lines

Epithelial cell lines are employed to study the permeability, transport, and metabolism of compounds, which is crucial for understanding their bioavailability.

MDCK and Caco-2: The Madin-Darby Canine Kidney (MDCK) and human colon adenocarcinoma (Caco-2) cell lines are considered the gold standard for these assays. nih.govresearchgate.netnih.gov When grown on semipermeable filters, they form a monolayer that mimics the intestinal epithelial barrier. nih.govdiva-portal.org These models help determine how this compound is absorbed and whether it interacts with cellular transport proteins. nih.govresearchgate.net The toxicity of chrysin derivatives against normal cells, such as the MDCK cell line, is also evaluated to assess their selectivity for cancer cells. mdpi.com

Preclinical In Vivo Animal Models

Rodent Models for Mechanistic Investigations

Mice and rats are the most commonly used mammalian models to validate the in vitro findings.

Mice and Rats: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are frequently used to evaluate the anti-tumor activity of compounds like this compound in a living system. nih.gov Studies on related compounds have shown a significant reduction in tumor volume in mice treated with the agent. nih.gov Furthermore, rodent models of induced diseases, such as D-galactose-induced aging in rats, are used to investigate neuroprotective effects and impacts on oxidative stress and apoptosis in brain tissue. nih.gov Rat models of obesity are also employed to study metabolic effects, such as the compound's ability to ameliorate weight gain and liver steatosis. nih.gov

Table 2: In Vivo Rodent Models in Flavonoid Research

| Model Organism | Model Type | Research Application | Key Findings with Related Compounds |

|---|---|---|---|

| Mice | Colon Cancer Xenograft (CT26 cells) | Evaluation of anti-tumor efficacy | Remarkable reduction of tumor volume. nih.gov |

| Mice | Hepatocellular Carcinoma Xenograft (H22 cells) | Assessment of anti-tumor immunity | Inhibition of tumor progression, enhanced T-cell response. nih.gov |

| Rats | D-galactose-induced brain aging | Investigation of neuroprotective effects | Attenuation of oxidative stress and neuronal apoptosis. nih.gov |

| Rats | Obesogenic diet-induced obesity | Study of anti-obesity and anti-steatotic effects | Reduction in weight gain and amelioration of liver histology. nih.gov |

Non-Mammalian Organism Models

To leverage the advantages of simpler genetic systems and shorter life cycles, non-mammalian organisms are sometimes used in preliminary in vivo studies.

Drosophila melanogaster: The fruit fly, Drosophila melanogaster, serves as a powerful model for genetic screening and studying fundamental biological pathways that are conserved in humans. While specific studies on this compound in Drosophila are not widely documented, this model is valuable for investigating the genetic basis of a compound's activity and its effects on development and aging.

Advanced Computational and In Silico Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial for understanding potential biological activity. Despite the frequent application of this technique to flavonoids, specific molecular docking studies detailing the binding of this compound to protein targets are not found in the reviewed literature. Consequently, data on its binding affinity, interactions with active or allosteric sites, and specific molecular bonds are unavailable.

Ligand-Protein Binding Affinity Prediction

Binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction between a ligand and a protein. This value is a critical output of molecular docking simulations. Without specific docking studies for this compound, there are no reported binding affinity predictions for its interaction with any protein targets.

Active Site and Allosteric Site Interaction Analysis

Analysis of docking results typically identifies whether a compound binds to the primary active site of an enzyme or an alternative (allosteric) site, which can modulate the protein's activity. Such analyses, including the identification of specific interacting amino acid residues for this compound, have not been published.

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is determined by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Detailed characterizations of these specific interactions between this compound and any protein receptor are absent from the available scientific literature.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformation

Molecular dynamics simulations provide insights into the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, revealing how the molecules interact and change conformation in a simulated physiological environment. There are currently no published MD simulation studies focused on this compound to evaluate the stability and conformational dynamics of its potential protein complexes.

Bioactivity Score Calculation (e.g., Molinspiration)

Computational methods are frequently employed as a preliminary step to predict the potential biological activities of a compound. Molinspiration is a widely used tool that calculates a bioactivity score for a given molecular structure. This score helps predict how a molecule might interact with major drug targets.

No specific Molinspiration bioactivity score for this compound has been reported in the reviewed literature. However, the general methodology involves predicting a compound's activity as:

GPCR (G-protein coupled receptor) ligand

Ion channel modulator

Kinase inhibitor

Nuclear receptor ligand

Protease inhibitor

Enzyme inhibitor

The interpretation of the score is generally as follows: a score greater than 0.00 indicates probable biological activity, a score between -0.50 and 0.00 suggests moderate activity, and a score less than -0.50 points to inactivity. This predictive analysis serves as a guide for prioritizing compounds for further in vitro and in vivo testing.

Biochemical and Molecular Assays

Enzyme Activity and Kinetic Assays (e.g., IC50, Ki, kinact)

Enzyme inhibition assays are crucial for determining a compound's potential to modulate specific enzymatic pathways. Parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are determined to quantify this activity.

Specific enzyme kinetic data for this compound is not available. However, studies on other 6,8-disubstituted chrysin derivatives have shown significant biological activity. For instance, compounds like 6,8-dibromochrysin, 6,8-diiodochrysin, and 6,8-dimethoxychrysin demonstrated strong inhibitory effects on the production of Prostaglandin E2 (PGE2) in LPS-induced RAW 264.7 cells, which is indicative of potential anti-inflammatory activity. nih.gov

The parent compound, chrysin, has been evaluated for its inhibitory effects across various enzymes and cell lines. For example, in studies of its antiproliferative effects, chrysin exhibited IC50 values of 80 µg/mL on CT26 colon cancer cells and 77.15 ± 5.4 μM on SW480 colorectal cancer cells after 48 hours of exposure. nih.govtbzmed.ac.ir In human prostate cancer PC-3 cells, the IC50 of chrysin was found to be 24.5% after 48 hours and 8.5% after 72 hours. nih.gov Furthermore, chrysin's potential as an aromatase (CYP19) inhibitor has been investigated, though one study reported an IC50 value greater than 1000 μM, suggesting weak inhibition under those experimental conditions. nih.gov

Gene and Protein Expression Analysis (e.g., RT-qPCR, Western Blot)

To understand the molecular mechanisms underlying a compound's biological effects, researchers analyze its impact on gene and protein expression. Techniques like Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blot are standard.

There is no specific data from RT-qPCR or Western Blot analyses for this compound. However, extensive research on chrysin demonstrates its ability to modulate key cellular proteins. Western blot analyses have shown that chrysin can upregulate the expression of the pro-apoptotic protein Bax and the cell cycle inhibitor p21. nih.govresearchgate.net Concurrently, it activates key executioner proteins in the apoptotic pathway, such as Caspase-3 and Caspase-9. nih.gov In some cancer models, chrysin has been shown to downregulate the expression of Sall4, a protein associated with cancer stemness. nih.gov This modulation of protein expression is a key mechanism behind its observed anti-cancer effects.

| Protein | Effect of Chrysin | Method | Cell Line | Reference |

|---|---|---|---|---|

| Bax | Upregulation | Western Blot | CT26 | nih.gov |

| Caspase-3 | Activation | Colorimetric Assay | CT26 | nih.gov |

| Caspase-9 | Activation | Colorimetric Assay | CT26 | nih.gov |

| Sall4 | Downregulation | RT-PCR | CT26 | nih.gov |

| p21 | Upregulation | Western Blot | MDA-MB-231 | researchgate.net |

Cell Viability and Apoptosis Assays (e.g., MTT, NRU, DAPI staining)

Assays to determine cell viability and induce apoptosis are fundamental in drug discovery, particularly in cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and fragmentation into apoptotic bodies.

While specific data for this compound is not present in the reviewed literature, the parent compound chrysin has been extensively studied. MTT assays consistently show that chrysin reduces the viability of various cancer cell lines in a dose-dependent manner. nih.govtbzmed.ac.irnih.govresearchgate.net DAPI staining of cells treated with chrysin reveals classic apoptotic features, including nuclear shrinkage and the formation of brightly stained apoptotic bodies.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

|---|---|---|---|---|

| CT26 | Colon Cancer | 80 µg/mL | Not Specified | nih.gov |

| PC-3 | Prostate Cancer | 8.5% | 72 hours | nih.gov |

| SW480 | Colorectal Cancer | 77.15 ± 5.4 μM | 48 hours | tbzmed.ac.ir |

| HeLa | Cervical Cancer | 56 mM | 72 hours | researchgate.net |

DNA Interaction Studies (e.g., Fluorescent Spectroscopy)

Fluorescent spectroscopy is a sensitive technique used to study the binding interactions between small molecules and macromolecules like DNA. Such studies can reveal whether a compound intercalates between DNA bases, binds in the grooves, or interacts via electrostatic forces. This is often assessed by monitoring the quenching of the intrinsic fluorescence of the compound or a fluorescent probe in the presence of DNA.

Direct DNA interaction studies for this compound were not found. However, a study on structurally similar 6,8-disubstituted chrysin derivatives investigated their interaction with calf thymus DNA (CT-DNA) using fluorescent spectroscopy. nih.gov The study measured the quenching constants (Kq) according to the Stern-Volmer equation. The results showed that these derivatives had a higher binding affinity for DNA than the parent chrysin molecule. nih.gov For example, 5,7-dihydroxy-6,8-bis(methoxymethyl)flavone, a compound closely related to this compound, exhibited a significant quenching constant, indicating a strong interaction with DNA. nih.gov Other research has also suggested that chrysin itself can moderately bind to DNA G-quadruplex and duplex structures. nih.gov

| Compound | Quenching Constant (Kq) (L·mol⁻¹) | Reference |

|---|---|---|

| 5,7-dihydroxy-6,8-bis(hydroxymethyl)flavone | 9.71 x 10³ | nih.gov |

| 5,7-dihydroxy-6,8-bis(methoxymethyl)flavone | 2.25 x 10⁴ | nih.gov |

| 6,8-bis(ethoxymethyl)-5,7-dihydroxyflavone | 1.03 x 10⁴ | nih.gov |

| 6,8-bis(butoxymethyl)-5,7-dihydroxyflavone | 7.96 x 10³ | nih.gov |

Heme Concentration Reduction Assessment (e.g., Hemochromopyridine Test)

The hemochromopyridine test is an assay used to quantify heme concentration. It could potentially be used to investigate if a compound interferes with heme metabolism or degradation, which can be relevant in various pathological conditions.

No studies were identified that utilized the hemochromopyridine test or any other method to assess the effect of this compound or its parent compound, chrysin, on heme concentration.

Analytical and Characterization Techniques

The structural elucidation and characterization of this compound rely on a suite of sophisticated analytical techniques. These methods provide detailed information about its molecular structure, purity, and physical properties.

Spectroscopic methods are fundamental to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.

¹H-NMR: The proton NMR spectrum of 6,8-diprenylchrysin reveals characteristic signals for the prenyl moieties, including a signal around 5.3 ppm corresponding to the C-2'' proton. The absence of signals for protons at C-6 and C-8, which are typically observed as singlets between 6 and 7 ppm in the parent chrysin molecule, confirms the substitution at these positions.

¹³C-NMR: The carbon-13 NMR spectrum provides further confirmation of the structure, with distinct signals for the carbons of the flavonoid skeleton and the two prenyl groups.

Infrared (IR) Spectroscopy: While a specific IR spectrum for this compound is not readily available, the expected spectrum would show characteristic absorption bands for the functional groups present in the molecule. These would include O-H stretching vibrations for the hydroxyl groups, C=O stretching for the carbonyl group in the C-ring, C=C stretching for the aromatic rings and the double bonds in the prenyl groups, and C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands. For this compound, these bands would be expected in the ranges of 240-285 nm (Band II, corresponding to the A-ring) and 300-400 nm (Band I, corresponding to the B-ring and the cinnamoyl system). The exact positions of these absorption maxima would be influenced by the presence of the prenyl substituents.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The fragmentation of C-prenylated flavonoids often involves the cleavage of the prenyl group. The mass spectrum of 6,8-diprenylchrysin would show a molecular ion peak corresponding to its molecular formula (C₂₅H₂₆O₄) and fragment ions resulting from the loss of one or both prenyl groups.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Observed/Expected Features | Reference |

|---|---|---|

| ¹H-NMR | Characteristic signals for prenyl groups (~5.3 ppm for C-2'' H); absence of C-6 and C-8 proton signals. | |

| ¹³C-NMR | Signals corresponding to the 25 carbon atoms of the flavonoid and prenyl groups. | |

| IR | Expected bands for O-H, C=O, C=C, and C-O functional groups. | |

| UV-Vis | Expected absorption bands around 240-285 nm and 300-400 nm. | |

| MS | Molecular ion peak corresponding to C₂₅H₂₆O₄; fragmentation involving loss of prenyl groups. |

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of a solid sample at high magnification. For a pure compound like this compound, SEM could be used to examine the shape, size, and surface features of its crystalline or amorphous solid form. However, no specific SEM micrographs for this compound are publicly available.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a compound and to study its decomposition behavior. This analysis would provide information on the temperature at which this compound begins to decompose. At present, specific TGA data for this compound has not been reported in the literature.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method would be suitable for its analysis, likely employing a C18 column. The mobile phase would typically consist of a mixture of an aqueous solvent (often with a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector set at one of the compound's absorption maxima. This technique is essential for assessing the purity of synthesized this compound and for its quantification in various matrices.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications Beyond Current Scope

While chrysin (B1683763) and its derivatives have been explored for various conditions, the specific applications of 6,8-Di-DMA-chrysin beyond its currently identified activities warrant deeper investigation. Emerging research suggests potential in areas not yet extensively studied for this compound. For instance, preliminary findings might indicate anti-fibrotic properties in specific tissues, a domain that could be further explored. Similarly, its immunomodulatory effects, beyond general anti-inflammatory actions, could be investigated in the context of autoimmune diseases or specific immune cell functions. Research into its potential as an adjuvant to existing therapies, or its role in conditions like metabolic disorders or neurodegenerative diseases beyond Alzheimer's and Parkinson's, represents a significant frontier. Understanding its impact on cellular pathways not yet linked to its known activities could uncover entirely new therapeutic avenues.

Development of Advanced Drug Delivery Systems to Optimize Efficacy

A significant challenge for many flavonoids, including chrysin and its derivatives like this compound, is their poor oral bioavailability and rapid metabolism, which limit their in vivo efficacy nih.govmdpi.comresearchgate.netnih.govnih.gov. Future research should focus on developing advanced drug delivery systems to overcome these limitations. Strategies such as encapsulation in nanoparticles (e.g., PLGA-PEG nanoparticles, casein-based nanoparticles, liposomes, or nanoemulsions), solid dispersions, or prodrug formulations have shown promise for chrysin nih.govresearchgate.netnih.govscielo.brconfex.combrieflands.commdpi.com. Investigating how these systems impact the pharmacokinetic profile, tissue distribution, and ultimately the therapeutic efficacy of this compound is crucial. For example, developing delivery systems that protect the compound from first-pass metabolism or enhance its absorption across biological barriers could significantly improve its therapeutic index.

Deeper Mechanistic Elucidation of Lesser-Known Biological Activities

While this compound is structurally related to chrysin, which has known antioxidant, anti-inflammatory, and anticancer activities mdpi.comresearchgate.netmdpi.comnih.govexplorationpub.commdpi.comdovepress.com, the precise molecular mechanisms underlying some of its observed effects, particularly those that are less characterized, require further elucidation. For instance, its precise targets and downstream signaling pathways involved in modulating specific immune responses or its potential anti-fibrotic effects need detailed investigation. Understanding how this compound interacts with specific cellular receptors or enzymes, and how these interactions translate into physiological outcomes, is essential for rational drug design. Studies focusing on its interaction with specific molecular targets, such as P-glycoprotein (P-gp) researchgate.netacs.orgconicet.gov.ar, or its role in complex cellular processes like autophagy nih.gov or vasculogenic mimicry nih.gov, could reveal novel therapeutic applications and mechanisms.

Comprehensive Comparative Studies with Emerging Flavonoid Derivatives

The field of flavonoid research is dynamic, with new derivatives and analogs constantly being synthesized and evaluated. Comprehensive comparative studies are needed to benchmark the efficacy, potency, and safety profile of this compound against these emerging compounds. Such studies would help to identify the structural features that confer superior biological activity and guide the development of next-generation flavonoid-based therapeutics. For example, comparing its anti-cancer activity or its ability to modulate specific signaling pathways with other prenylated flavonoids or novel chrysin derivatives could provide valuable structure-activity relationship (SAR) insights researchgate.netnih.gov. This would also help to determine if the prenyl substitutions at the 6 and 8 positions of the chrysin scaffold impart unique advantages or disadvantages compared to other modifications.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological impact of this compound, integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is a critical future direction. Such an approach would allow researchers to map the compound's effects across different biological layers, identifying key pathways, molecular targets, and biomarkers associated with its therapeutic actions or potential toxicities. For example, transcriptomic analysis could reveal global changes in gene expression induced by this compound, while proteomic and metabolomic studies could provide insights into protein and metabolite alterations, respectively. This systems-level understanding is crucial for identifying novel therapeutic targets, predicting drug responses, and understanding complex biological interactions, thereby accelerating the translational potential of this compound.

Compound List

this compound

Chrysin

Genistein

Honokiol

Machilin A

Matairesinol

Arctigenin

Rhamnetin

Kaempferol

3-O-methylquercetin

8-hydroxy-kaempferol

Quercetin-3-O-α-arabinofuranose

Kaempferol-7-O-glucopyranoside

Luteolin-6-C-glucoside

Isorhamnetin

Isorhamnetin-3-glucoside

Genkwanin

Acacetin

7,8-dihydroxyflavanone (B1498084)

Vicenin-2

Baicalein

Isoliquiritigenin

O-desmethylangolensin (O-DMA)

S-equol

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 6,8-Di-DMA-chrysin?

- Methodology :

- Use N,N-dimethylacetamide (DMA) as a methylating agent under controlled anhydrous conditions. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediates and final product .

- Confirm structural integrity using - and -NMR spectroscopy, focusing on methyl group signals at δ 3.0–3.5 ppm and aromatic proton shifts .

- Validate purity (>95%) via high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology :

- Conduct accelerated stability studies under acidic (pH 2–3), basic (pH 10–11), and oxidative (HO) conditions. Use LC-MS to detect degradation products and quantify stability over 72 hours .

- Analyze thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Methodology :

- Screen for antioxidant activity using DPPH and ABTS radical scavenging assays, comparing IC values to ascorbic acid controls .

- Assess enzyme inhibition (e.g., COX-2, xanthine oxidase) via fluorometric or colorimetric kinetic assays, ensuring triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodology :

- Perform meta-analysis of existing data using tools like RevMan to identify heterogeneity sources (e.g., assay protocols, cell lines). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Replicate conflicting studies under standardized conditions (e.g., identical cell culture media, passage numbers) to isolate experimental variables .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

- Methodology :

- Use nanoformulations (e.g., liposomes, PLGA nanoparticles) to enhance solubility. Characterize encapsulation efficiency via dialysis and in vitro release profiling .

- Perform pharmacokinetic studies in rodents, measuring plasma concentrations via LC-MS/MS. Compare AUC and C values across formulations .

Q. How can computational methods predict structure-activity relationships (SAR) for this compound derivatives?

- Methodology :

- Apply molecular docking (e.g., AutoDock Vina) to identify binding poses with target proteins (e.g., EGFR, mTOR). Validate predictions via 3D-QSAR models using CoMFA/CoMSIA .

- Use DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .

Q. What are the best practices for sharing this compound research data under FAIR principles?

- Methodology :

- Deposit raw NMR spectra, chromatograms, and bioassay datasets in repositories like RADAR4Chem or Chemotion, ensuring metadata includes experimental parameters (e.g., solvent, temperature) .

- Use ontology services (e.g., ChEBI, PubChem) to standardize compound identifiers and enable cross-platform interoperability .

Methodological Guidelines from Evidence

- Experimental Reproducibility : Document reagent sources (e.g., Kanto Reagents for chrysene derivatives) and purity grades in the Materials and Methods section .

- Data Presentation : Avoid overcrowding figures with chemical structures; prioritize clarity using color-coded reaction schemes or tabulated IC values .

- Conflict Resolution : Address contradictory results in the Discussion section by proposing mechanistic hypotheses (e.g., pH-dependent tautomerization affecting activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.